molecular formula C22H18BrNO5 B2885634 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 929489-05-4

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B2885634
CAS No.: 929489-05-4
M. Wt: 456.292
InChI Key: XPPAXWUTDVSTOC-JAIQZWGSSA-N
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Description

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a fused benzofuran core with multiple functional groups: a 5-bromo-benzofuran moiety, a hydroxy group at position 6, and a morpholin-4-ylmethyl substituent at position 6. Its Z-configuration at the exocyclic double bond is critical for stereochemical stability and bioactivity.

Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL , with visualization tools such as ORTEP-3 . The bromine atom enhances electrophilicity and may improve binding affinity in biological systems, while the morpholine group likely increases solubility compared to purely aromatic analogs .

Properties

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO5/c23-14-1-4-19-13(9-14)10-15(28-19)11-20-21(26)16-2-3-18(25)17(22(16)29-20)12-24-5-7-27-8-6-24/h1-4,9-11,25H,5-8,12H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPAXWUTDVSTOC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.

    Aldol Condensation: The formation of the (2Z)-methylidene group can be accomplished through aldol condensation reactions involving appropriate aldehydes and ketones.

    Morpholine Substitution: The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzofuran derivatives are often studied for their potential therapeutic properties. This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. This compound could find applications in the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of bromine, hydroxy, and morpholine groups. Below is a comparison with key analogs:

Compound Core Structure Substituents Key Properties
Target Compound Benzofuran-3(2H)-one 5-Bromo-benzofuran, 6-hydroxy, 7-(morpholin-4-ylmethyl) Enhanced solubility (morpholine), potential bioactivity (Br), stereochemical stability (Z-configuration)
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one Benzofuran-3(2H)-one 4-Methyl, 5-bromo-benzofuran, 6-hydroxy, 7-(morpholin-4-ylmethyl) Additional methyl group may increase lipophilicity but reduce solubility compared to target compound
BPOH-TPA (5-(2-triphenylamine)-2-hydroxybenzophenone) Benzophenone 2-hydroxy, 5-triphenylamine Triphenylamine enhances π-conjugation; used in optoelectronics but lower solubility than morpholine derivatives
(2Z)-2-(furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one Benzofuran-3(2H)-one Furan-2-ylmethylidene, 7-methyl, 6-(2-oxopropoxy) Oxopropoxy group may confer metabolic instability; lacks bromine’s electrophilic character

Biological Activity

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound incorporates a benzofuran core with various substituents that enhance its biological activity. The presence of the bromine atom and morpholine group are particularly significant as they influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
K562 (Leukemia)5.0Induction of apoptosis via ROS generation
HL60 (Leukemia)0.1Mitochondrial dysfunction and caspase activation
EAC (Erlich Ascites Carcinoma)3.5Inhibition of DNA synthesis

The compound exhibited significant cytotoxicity against K562 and HL60 leukemia cells, with IC50 values indicating potent activity without affecting normal cells .

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This was confirmed through flow cytometry analysis using Annexin V-FITC staining .
  • Inhibition of DNA Synthesis : The structural modifications in the benzofuran ring enhance binding interactions with DNA, leading to inhibition of its synthesis, which is critical for cancer cell proliferation .
  • Caspase Activation : The activation of caspases 3 and 7 was observed, indicating that the compound triggers intrinsic apoptotic pathways in cancer cells .

Case Studies

A series of experiments were conducted to evaluate the therapeutic potential of this compound:

  • Study on K562 Cells : A study conducted on K562 cells demonstrated that treatment with the compound resulted in a significant increase in apoptosis markers after 48 hours, with caspase activity rising by over 200% compared to control groups .
  • Comparative Analysis with Other Benzofurans : In comparative studies, this compound outperformed several other benzofuran derivatives in terms of cytotoxicity against leukemia cell lines, emphasizing its potential as a lead candidate for further development .

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